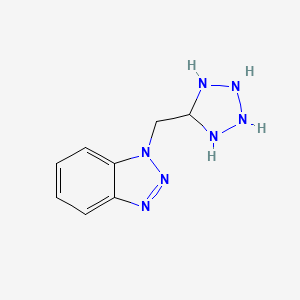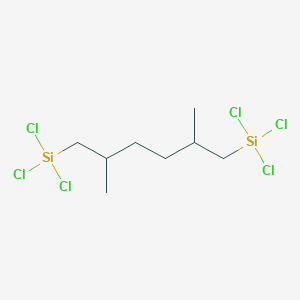![molecular formula C8H7BrN2OS B12352346 Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a bromine atom at the 7th position, two methyl groups at the 2nd and 6th positions, and a hydroxyl group at the 4th position on the thieno[3,2-d]pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with a primary amine . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: 7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-one.
Reduction: 2,6-Dimethyl-thieno[3,2-d]pyrimidin-4-ol.
Substitution: 7-Amino-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol or 7-Alkyl-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ol: Lacks the bromine and methyl groups, making it less hydrophobic and potentially less active in biological systems.
2,6-Dimethyl-thieno[3,2-d]pyrimidin-4-ol: Similar structure but without the bromine atom, which may affect its reactivity and binding affinity to molecular targets.
7-Chloro-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol: Chlorine atom instead of bromine, which can influence its electronic properties and reactivity.
Uniqueness
7-Bromo-2,6-dimethyl-thieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity to certain molecular targets. The combination of bromine and methyl groups also contributes to its hydrophobicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H7BrN2OS |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
7-bromo-2,6-dimethyl-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h7H,1-2H3 |
InChI Key |
YBDPPSJXAOCXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NC(=O)C2S1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)


![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)



